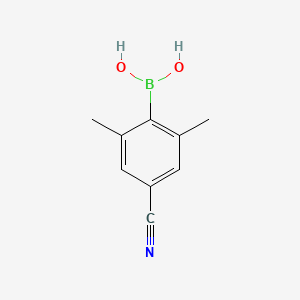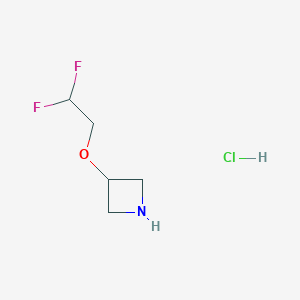
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
概要
説明
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3ClF2O3 and a molecular weight of 208.55 . It is a derivative of benzoic acid with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13) . Physical and Chemical Properties Analysis
This compound is a stable compound under standard temperature and pressure . It should be stored at temperatures between 2-8°C .科学的研究の応用
Synthesis and Pharmaceutical Applications
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. A notable example is its use in the development of antimicrobial 3-quinolinecarboxylic acid drugs. The synthesis process involves steps like nitration, esterification, and hydrolysis, offering advantages like improved yield and controlled reaction conditions (Zhang et al., 2020).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids, including this compound, has implications for environmental chemistry. Studies show that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl groups, significantly altering the compound's properties and potential environmental impact (Crosby & Leitis, 1969).
Biotechnological Applications
In the field of biotechnology, compounds like 4-Hydroxybenzoic acid, closely related to this compound, have been explored for their potential in synthesizing value-added bioproducts. These bioproducts find applications in diverse areas such as food, cosmetics, pharmacy, and fungicides. Recent advancements in synthetic biology and metabolic engineering have furthered the potential of these compounds in producing high-value bioproducts (Wang et al., 2018).
Polymer Synthesis
The compound is also used in the synthesis of high molecular weight poly(4-hydroxybenzoate)s, indicating its role in polymer chemistry. This process involves condensation reactions and has been explored for creating various polyesters with high degrees of polymerization, showing the compound's versatility in creating advanced materials (Kricheldorf & Schwarz, 1984).
Antibiotic Biosynthesis
In antibiotic biosynthesis, chlorinated analogues of compounds similar to this compound have been synthesized for studies on the biosynthesis and synthesis of several important classes of antibiotics, highlighting its role in medicinal chemistry and drug development (Becker, 1984).
Safety and Hazards
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary targets of 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid are currently unknown. The compound is a derivative of benzoic acid, which is known to interact with various proteins and enzymes in the body . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of benzoic acid, it may share some of the same interactions. Benzoic acid derivatives are known to interact with their targets through hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways . They can act as inhibitors or activators of enzymes, influencing the rate of metabolic reactions. The specific effects of this compound on biochemical pathways would depend on its targets, which are currently unknown.
Pharmacokinetics
Benzoic acid and its derivatives are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . The presence of the chloro, difluoro, and hydroxy groups may influence these properties, potentially affecting the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to benzoic acid, it may share some of the same effects. For example, benzoic acid derivatives can influence the activity of enzymes, potentially affecting cellular metabolism . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs . The interactions of this compound with these biomolecules are crucial for its function in inhibiting bacterial growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or receptors is critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function .
特性
IUPAC Name |
4-chloro-2,3-difluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMSWWFTNQKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene](/img/structure/B1431398.png)
![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)



![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)







